molecular formula C11H18N4O3 B5615784 (3S*,4R*)-4-methyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine-3,4-diol

(3S*,4R*)-4-methyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine-3,4-diol

Cat. No. B5615784
M. Wt: 254.29 g/mol
InChI Key: JRTNWKXXOVDUDT-GXSJLCMTSA-N
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Description

Synthesis AnalysisThe synthesis of compounds related to piperidine and triazole derivatives involves multi-step processes that include etherification, hydrazonation, cyclization, and reduction. A notable example is the four-step synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole with an overall yield of 39%, characterized by 1H NMR and ESI-MS/MS (Zhang et al., 2019). This demonstrates the intricate steps involved in synthesizing such complex molecules, which might share similarities with the synthesis of "(3S*,4R*)-4-methyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine-3,4-diol."

Molecular Structure AnalysisThe molecular structure of compounds containing piperidine and triazole units has been extensively studied using techniques like density functional theory (DFT), Hartree–Fock calculations, and X-ray diffraction. For instance, the vibrational spectra and molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using HF and DFT methods, revealing stable conformers and consistent theoretical and experimental geometries (Taşal et al., 2009). These methodologies could similarly be applied to analyze the molecular structure of "(3S*,4R*)-4-methyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine-3,4-diol."

Chemical Reactions and Properties

Piperidine and triazole derivatives exhibit a wide range of chemical reactivities due to their functional groups. For example, the synthesis of 1,2,4-triazole derivatives involves reactions such as condensation, cyclization, and nucleophilic substitution, leading to compounds with significant antimicrobial activity (Bektaş et al., 2010). These chemical properties and reactions are crucial for understanding the behavior and potential applications of "(3S*,4R*)-4-methyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine-3,4-diol" in various domains.

Physical Properties AnalysisThe physical properties of organic compounds like melting points, solubility, and crystal structure can be determined through experimental techniques. For instance, the preparation and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate involved recrystallization and was confirmed via IR, 1H NMR, and X-ray diffraction, providing insights into its physical characteristics (Shuang-hu, 2014). Similar analytical techniques would elucidate the physical properties of "(3S*,4R*)-4-methyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine-3,4-diol."

Chemical Properties Analysis

The chemical properties of such molecules, including reactivity, stability, and interaction with other molecules, can be inferred from their functional groups and molecular structure. For example, studies on 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine demonstrated its potential as an antibacterial agent, highlighting the significance of the triazole and piperidine moieties in determining chemical behavior (Huang et al., 2010). These insights into chemical properties are essential for predicting the interactions and functionality of "(3S*,4R*)-4-methyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine-3,4-diol" in various applications.

properties

IUPAC Name

1-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(18)3-5-14(6-9(11)16)10(17)2-4-15-8-12-7-13-15/h7-9,16,18H,2-6H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTNWKXXOVDUDT-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)CCN2C=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1O)C(=O)CCN2C=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-4-methyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine-3,4-diol

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